Antifungal agent 94

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

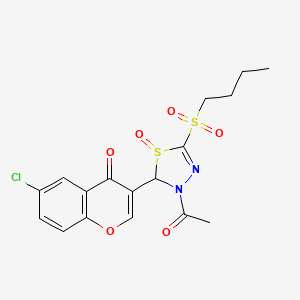

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17ClN2O6S2 |

|---|---|

Molecular Weight |

444.9 g/mol |

IUPAC Name |

3-(3-acetyl-5-butylsulfonyl-1-oxo-2H-1,3,4-thiadiazol-2-yl)-6-chlorochromen-4-one |

InChI |

InChI=1S/C17H17ClN2O6S2/c1-3-4-7-28(24,25)17-19-20(10(2)21)16(27(17)23)13-9-26-14-6-5-11(18)8-12(14)15(13)22/h5-6,8-9,16H,3-4,7H2,1-2H3 |

InChI Key |

PGBPZLCRQYBMBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)C1=NN(C(S1=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole is a synthetically-developed, broad-spectrum antifungal agent belonging to the bis-triazole class.[1] Its primary mechanism of action involves the highly selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for the integrity and functionality of the fungal cell membrane. By disrupting this pathway, fluconazole leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately resulting in the arrest of fungal growth.[2][3] This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the mechanism of action of fluconazole.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic activity of fluconazole is primarily attributed to its interference with the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4] Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane.

Fluconazole specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene).[2][3][4] This enzyme catalyzes the conversion of lanosterol to ergosterol.[1][5] The inhibitory action is achieved through the binding of the free nitrogen atom in the azole ring of fluconazole to the iron atom within the heme group of the lanosterol 14-α-demethylase.[2] This binding prevents oxygen activation and subsequently halts the demethylation of lanosterol.[2]

The inhibition of this key enzymatic step leads to a cascade of downstream effects:

-

Depletion of Ergosterol: The fungal cell is unable to produce sufficient ergosterol to maintain a healthy cell membrane.[3]

-

Accumulation of Toxic Sterols: The blockage of the pathway results in the accumulation of 14-α-methylated precursor sterols.[2][3]

The combined effect of ergosterol depletion and the accumulation of these toxic sterol intermediates disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[3][5]

Signaling Pathway: Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a complex, multi-step process. Fluconazole's intervention at the level of lanosterol 14-α-demethylase is a critical chokepoint.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.

Quantitative Data

The antifungal activity of fluconazole can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Susceptibility of Candida Species to Fluconazole

| Candida Species | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| C. albicans | 0.25 - >64 | 0.5 | 2 |

| C. glabrata | 0.5 - >64 | 8 | 32 |

| C. parapsilosis | 0.25 - 8 | 1 | 2 |

| C. tropicalis | 0.25 - >64 | 2 | 8 |

| C. krusei | 16 - >64 | 64 | >64 |

Data compiled from multiple sources. MIC values can vary based on testing methodology and geographical location.

Table 2: Enzyme Inhibition and Binding Affinity

| Enzyme | Ligand | IC50 (μM) | Kd (nM) |

| C. albicans CYP51 | Fluconazole | 0.4 - 0.6 | 10 - 56 |

| Homo sapiens CYP51 | Fluconazole | >150 | ~30,500 |

IC50 and Kd (dissociation constant) values demonstrate the high selectivity of fluconazole for the fungal enzyme over its human counterpart.[6]

Experimental Protocols

The mechanism of action and efficacy of fluconazole have been established through a variety of standardized experimental protocols.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro susceptibility of fungi to antifungal agents.

Objective: To determine the lowest concentration of fluconazole that inhibits the visible growth of a fungal isolate.

Methodology:

-

Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI-1640 medium.

-

Drug Dilution: A serial two-fold dilution of fluconazole is prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

-

Endpoint Reading: The MIC is determined as the lowest concentration of fluconazole at which there is a significant inhibition (typically ≥80%) of growth compared to the drug-free control well.[7][8]

Caption: Experimental workflow for MIC determination by broth microdilution.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of fluconazole on lanosterol 14-α-demethylase.

Objective: To quantify the inhibition of purified fungal lanosterol 14-α-demethylase by fluconazole.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant fungal lanosterol 14-α-demethylase is purified. The substrate, lanosterol, is prepared in a suitable buffer.

-

Reaction Mixture: The purified enzyme is incubated with varying concentrations of fluconazole.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of lanosterol and a reducing system (e.g., NADPH-cytochrome P450 reductase).

-

Incubation: The reaction mixture is incubated under controlled conditions (temperature and time).

-

Quantification: The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified using methods such as HPLC or spectrophotometry.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each fluconazole concentration, and the IC50 value is determined.

Conclusion

Fluconazole's mechanism of action is well-defined and highly specific to the fungal ergosterol biosynthesis pathway. Its potent and selective inhibition of lanosterol 14-α-demethylase provides a robust basis for its therapeutic efficacy. A thorough understanding of this mechanism, supported by quantitative data and standardized experimental protocols, is essential for the continued development of novel antifungal agents and for optimizing the clinical use of fluconazole in the face of emerging resistance.

References

- 1. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

"Antifungal agent 94" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 94, also identified as compound 49 in recent literature, is a novel flavonoid derivative showcasing significant potential as a potent antifungal agent.[1] This technical guide provides a comprehensive overview of its chemical structure, known properties, and the methodologies relevant to its synthesis and evaluation. The information presented herein is based on publicly available data and is intended to serve as a foundational resource for researchers in the fields of mycology, agrochemicals, and drug discovery.

Chemical Structure and Properties

This compound is a synthetically derived flavonoid substituted with a 5-sulfonyl-1,3,4-thiadiazole moiety.[1]

Chemical Name: 2-((5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl)imino)-6-chloro-3-(4-chlorophenyl)-2,3-dihydro-4H-chromen-4-one

Molecular Formula: C₁₇H₁₇ClN₂O₆S₂

Molecular Weight: 444.91 g/mol

CAS Number: 3030502-21-4

Physicochemical Properties (Predicted)

| Property | Value |

| Boiling Point | 630.7 ± 65.0 °C |

| Density | 1.62 ± 0.1 g/cm³ |

Note: The physicochemical properties listed above are predicted and have not been experimentally verified in the available literature.

Antifungal Activity

This compound has demonstrated notable efficacy against the plant pathogenic fungus Rhizoctonia solani. The following table summarizes the reported quantitative data.[1]

| Fungal Species | EC₅₀ (μg/mL) | EC₅₀ (μM) |

| Rhizoctonia solani | 0.46 | 0.28 |

Experimental Protocols

While the full, detailed experimental protocols from the primary research are not publicly available, this section outlines a generalized methodology for the synthesis and antifungal evaluation of similar flavonoid derivatives, based on standard laboratory practices.

General Synthesis of 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids

The synthesis of compounds like this compound typically involves a multi-step process. A plausible synthetic workflow is outlined in the diagram below. The initial steps would likely involve the synthesis of the flavonoid core, followed by the introduction of the 1,3,4-thiadiazole ring and subsequent sulfonation.

Caption: A potential synthetic workflow for this compound.

In Vitro Antifungal Activity Assay: Mycelium Growth Rate Method

The antifungal activity against Rhizoctonia solani is commonly determined using the mycelium growth rate method.

-

Preparation of Fungal Plates: Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until a mature mycelial mat is formed.

-

Preparation of Test Compounds: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired test concentrations.

-

Poisoned Plate Technique: The various concentrations of the antifungal agent are incorporated into molten PDA. The amended PDA is then poured into sterile Petri dishes.

-

Inoculation: A small plug of the actively growing mycelium of R. solani is placed at the center of each agar plate containing the antifungal agent. A control plate containing only the solvent is also prepared.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated by probit analysis of the concentration-response data.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, preliminary studies on a structurally related compound suggest that it may disrupt the normal growth of fungal hyphae, leading to disordered entanglement, shrinkage of the hyphal surface, and extravasation of cellular contents.[1] Further research is required to determine the specific molecular target and signaling pathways affected by this compound.

Conclusion

This compound is a promising new chemical entity with potent activity against the significant plant pathogen Rhizoctonia solani. Its novel structure as a 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid presents an interesting scaffold for the development of new antifungal agents. Further investigation into its spectrum of activity, mechanism of action, and potential for in vivo applications is warranted. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and development.

References

An In-depth Technical Guide to the Synthesis and Derivation of Antifungal Agent 94

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antifungal Agent 94, a flavonoid derivative demonstrating notable efficacy against the plant pathogenic fungus Rhizoctonia solani. This document outlines its core structure, a plausible synthesis pathway based on established methodologies, potential derivatization strategies to enhance its antifungal spectrum and potency, and the current understanding of the mechanism of action for flavonoid-based antifungal compounds.

Core Compound Profile: this compound

This compound, also identified as Compound 49, is a synthetic flavonoid derivative. Its chemical structure and key identifiers are detailed below.

| Parameter | Value |

| IUPAC Name | 2-((4-chlorophenyl)amino)-N-(1,3-dithiolan-2-ylidene)-2-oxoethanethioamide |

| CAS Number | 3030502-21-4 |

| Molecular Formula | C₁₇H₁₇ClN₂O₆S₂ |

| Molecular Weight | 444.91 g/mol |

| Antifungal Activity | EC₅₀ of 0.28 µM against Rhizoctonia solani[1][2] |

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Chalcone Intermediate

-

Reaction Setup: To a solution of an appropriately substituted 2-hydroxyacetophenone and 4-chlorobenzaldehyde in ethanol, add a catalytic amount of a strong base such as sodium hydroxide or potassium hydroxide.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitated chalcone is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Cyclization to the Flavonoid Core

-

Reaction Setup: Dissolve the synthesized chalcone in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Oxidative Cyclization: Add a catalyst, for instance, iodine, and heat the mixture. Alternatively, an Algar-Flynn-Oyamada reaction can be employed using hydrogen peroxide in an alkaline medium.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is poured into ice-cold water. The precipitated flavonoid is collected by filtration, washed, and dried.

Step 3: Thioamidation and Dithiolane Ring Formation

-

Activation: The flavonoid core is first activated, potentially through halogenation at a specific position.

-

Thioamide Introduction: The activated flavonoid is then reacted with a suitable thioamide precursor.

-

Dithiolane Ring Formation: The intermediate is subsequently reacted with a reagent such as 1,2-ethanedithiol in the presence of an acid catalyst to form the 1,3-dithiolane ring.

-

Final Purification: The final product, this compound, is purified using column chromatography.

Proposed synthetic workflow for this compound.

Derivatization of the Flavonoid Core

The flavonoid scaffold offers multiple sites for chemical modification to generate derivatives with potentially improved antifungal activity, broader spectrum, or enhanced pharmacokinetic properties. Key derivatization strategies include:

-

Modification of the B-ring: Introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) on the B-ring can significantly influence activity.

-

Modification of the C-ring: Alterations to the heterocyclic C-ring, such as saturation or introduction of different heteroatoms, can impact the planarity and electronic properties of the molecule.

-

Glycosylation: Addition of sugar moieties can improve solubility and bioavailability.

-

Formation of Schiff Bases and Mannich Bases: Reaction of amino-functionalized flavonoids can lead to novel derivatives with diverse biological activities.

Experimental Protocol: General Derivatization

-

Reaction Setup: Dissolve the parent flavonoid in a suitable dry solvent (e.g., DMF, acetone).

-

Reagent Addition: Add the desired derivatizing agent (e.g., alkyl halide, acyl chloride) and a base (e.g., potassium carbonate, triethylamine).

-

Reaction Conditions: The reaction mixture is stirred at an appropriate temperature (room temperature to reflux) for a period determined by TLC monitoring.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography or recrystallization.

Antifungal Activity of Flavonoid Derivatives

The following table summarizes the antifungal activity of this compound and other structurally related flavonoid derivatives against various fungal pathogens.

| Compound | Fungal Strain | Activity (EC₅₀ / MIC) | Reference |

| This compound | Rhizoctonia solani | 0.28 µM (EC₅₀) | [1][2] |

| Flavonoid-Thiazole Derivative 6a | Rhizoctonia solani | 9.6 µg/mL (EC₅₀) | [3] |

| Flavonoid-Thiazole Derivative 6b | Rhizoctonia solani | 35.5 µg/mL (EC₅₀) | [3] |

| Flavonoid-Thiazole Derivative 6f | Rhizoctonia solani | 21.5 µg/mL (EC₅₀) | [3] |

| Quercetin | Trichophyton rubrum | 125 µg/mL (MIC) | [4] |

| Ellagic Acid | Trichophyton rubrum | 250 µg/mL (MIC) | [4] |

Mechanism of Action of Antifungal Flavonoids

The antifungal activity of flavonoids is believed to be multi-targeted. While the specific mechanism of this compound has not been elucidated, the proposed mechanisms for flavonoid antifungals in general include:

-

Disruption of the Fungal Cell Membrane: Flavonoids can intercalate into the fungal cell membrane, leading to increased permeability and leakage of intracellular components.

-

Inhibition of Fungal Enzymes: Key enzymes involved in fungal metabolism, such as those in the ergosterol biosynthesis pathway or fatty acid synthesis, can be inhibited by flavonoids.[4]

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to interfere with DNA and RNA synthesis in fungal cells.

-

Induction of Oxidative Stress: Flavonoids can generate reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and apoptosis.

Proposed mechanisms of antifungal action for flavonoids.

Conclusion

This compound represents a promising lead compound in the development of new antifungal agents, particularly for agricultural applications against pathogens like Rhizoctonia solani. This guide provides a foundational understanding of its synthesis and potential for derivatization. Further research is warranted to fully elucidate its specific mechanism of action and to explore the structure-activity relationships of its derivatives to optimize antifungal efficacy and spectrum. The detailed protocols and conceptual frameworks presented herein are intended to facilitate these future research and development endeavors.

References

- 1. 抗真菌剂 94 | this compound | 抗真菌剂 | CAS 3030502-21-4 | 美国InvivoChem [invivochem.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal activity of flavonoids and modulation of expression of genes of fatty acid synthesis in the dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Activity of Antifungal Agent 94: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Antifungal agent 94, also identified as Compound 49, is a flavonoid derivative that has demonstrated notable in vitro activity against the plant pathogenic fungus Rhizoctonia solani. This technical guide provides a comprehensive summary of the currently available data on its antifungal efficacy, outlines generalized experimental protocols relevant to its testing, and explores the potential mechanisms of action characteristic of the flavonoid class of compounds. Due to the limited publicly available information specific to this compound, this document synthesizes established methodologies and known mechanisms of related compounds to offer a foundational understanding for research and development professionals.

Quantitative Data Presentation

The known in vitro antifungal activity of this compound is specific to Rhizoctonia solani. The reported efficacy is summarized below.

| Antifungal Agent | Fungal Species | Parameter | Value | Reference |

| This compound (Compound 49) | Rhizoctonia solani | EC50 | 0.28 µM | MedChemExpress |

| EC50 | 0.46 µg/mL | MedChemExpress |

Experimental Protocols

While the precise experimental protocol used to determine the EC50 of this compound has not been publicly disclosed, a generalized methodology for assessing the in vitro antifungal activity against filamentous fungi like Rhizoctonia solani is the broth microdilution assay, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Generalized Broth Microdilution Protocol for Rhizoctonia solani

-

Inoculum Preparation:

-

Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to promote mycelial growth.

-

A mycelial suspension is prepared by gently scraping the surface of the agar plate with a sterile loop or by blending a small piece of the mycelial mat in a sterile saline solution.

-

The suspension is filtered to remove large aggregates, and the resulting inoculum is adjusted to a standardized concentration.

-

-

Assay Plate Preparation:

-

A serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Each well will contain a specific concentration of the antifungal agent, with control wells containing only the medium (sterility control) and medium with the fungal inoculum (growth control).

-

-

Inoculation and Incubation:

-

The standardized fungal inoculum is added to each well of the microtiter plate.

-

The plate is incubated at an appropriate temperature (typically 25-28°C) for a defined period (e.g., 48-72 hours), allowing for fungal growth.

-

-

Data Analysis:

-

Fungal growth is assessed visually or by measuring the optical density using a microplate reader.

-

The percentage of growth inhibition is calculated for each concentration of the antifungal agent relative to the growth control.

-

The EC50 value, the concentration of the agent that inhibits 50% of fungal growth, is determined by plotting the inhibition data against the log of the drug concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Antifungal Agent 94: A Technical Guide to Its Mechanism and Impact on Fungal Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall is a critical structure for fungal viability and pathogenesis, presenting a key target for antifungal drug development.[1][2] This technical guide provides an in-depth overview of Antifungal Agent 94, a novel investigational compound designed to disrupt fungal cell wall synthesis. This document details its mechanism of action, summarizes its in vitro efficacy, and explores its impact on crucial fungal stress response pathways. Furthermore, it provides comprehensive experimental protocols for the evaluation of this compound and similar compounds.

Introduction to this compound

This compound is a potent and specific inhibitor of the enzyme β-(1,3)-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-glucan, a major polysaccharide component of the fungal cell wall that is essential for maintaining its structural integrity.[1][3] By targeting this enzyme, this compound disrupts the cell wall, leading to osmotic instability and fungal cell death.[3] This mechanism is analogous to that of the echinocandin class of antifungal drugs.[3][4] The fungal cell wall's unique composition, absent in mammalian cells, makes it an attractive target for selective antifungal therapy.[2]

Mechanism of Action

This compound acts as a non-competitive inhibitor of the Fks1 subunit of the β-(1,3)-glucan synthase complex.[3] This inhibition prevents the polymerization of UDP-glucose into β-(1,3)-glucan chains, which are crucial for the formation of the cell wall's structural backbone.[3][5] The resulting depletion of β-(1,3)-glucan leads to a weakened and fragile cell wall, rendering the fungal cell susceptible to osmotic lysis, particularly in actively growing regions such as the hyphal tips.[1]

Quantitative Data Summary

The in vitro activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 0.015 - 0.125 |

| Candida glabrata | 0.03 - 0.25 |

| Candida parapsilosis | 0.5 - 2 |

| Aspergillus fumigatus | 0.015 - 0.06 |

| Cryptococcus neoformans | >16 |

Data is hypothetical and for illustrative purposes, based on typical echinocandin activity.

Table 2: Inhibition of β-(1,3)-glucan synthase activity by this compound.

| Fungal Species | IC₅₀ (µg/mL) |

| Candida albicans | 0.005 |

| Aspergillus fumigatus | 0.002 |

IC₅₀ represents the concentration of the agent that inhibits 50% of the enzyme's activity. Data is hypothetical.

Impact on Fungal Signaling Pathways

The cell wall stress induced by this compound triggers compensatory signaling pathways in fungi, which attempt to repair the damage and maintain cell integrity. Understanding these pathways is crucial for predicting and overcoming potential resistance mechanisms.

Protein Kinase C (PKC) Cell Wall Integrity Pathway

The PKC pathway is a primary response to cell wall stress.[6] Damage to the cell wall is sensed by transmembrane proteins, which activate Rho1 GTPase.[5] Rho1, in turn, activates protein kinase C (Pkc1), initiating a MAP kinase cascade that ultimately leads to the activation of the transcription factor Rlm1.[6][7] Rlm1 upregulates the expression of genes involved in cell wall synthesis and remodeling, including chitin synthase genes, as a compensatory mechanism.[8]

Caption: PKC Cell Wall Integrity Pathway Activation.

Ca²⁺-Calcineurin Signaling Pathway

The calcineurin pathway is another critical stress response pathway in fungi.[9][10] Cell wall stress can lead to an influx of extracellular calcium, which activates the calmodulin-dependent phosphatase, calcineurin.[11] Calcineurin then dephosphorylates the transcription factor Crz1, allowing it to translocate to the nucleus and regulate the expression of genes involved in cell wall synthesis, ion homeostasis, and stress resistance.[10][12] There is significant crosstalk between the PKC and calcineurin pathways.[12]

Caption: Ca²⁺-Calcineurin Signaling Pathway.

Target of Rapamycin (TOR) Signaling Pathway

The TOR pathway is a central regulator of cell growth in response to nutrient availability and stress.[13][14] While primarily known for its role in nutrient sensing, the TOR pathway also intersects with cell wall integrity signaling.[15] Inhibition of TOR signaling by rapamycin can affect filamentous growth, which is closely linked to cell wall synthesis and expansion.[13][15] The interplay between TOR and cell wall stress responses is an active area of research.[16]

Caption: TOR Signaling Pathway and Cell Wall Stress.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of antifungal agents like this compound.

Antifungal Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[17][18]

Caption: Broth Microdilution Workflow.

Protocol:

-

Fungal Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[18]

-

-

MIC Determination:

β-(1,3)-Glucan Synthase Activity Assay

This assay measures the in vitro inhibitory effect of an antifungal agent on the activity of the β-(1,3)-glucan synthase enzyme.

Protocol:

-

Enzyme Preparation:

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Mechanically disrupt the cells in a lysis buffer to prepare a crude membrane fraction, which contains the β-(1,3)-glucan synthase complex.[19]

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the membrane fraction, buffer, activators (e.g., GTPγS), and the substrate, UDP-[¹⁴C]-glucose.

-

-

Inhibition Assay:

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30°C to allow for the synthesis of [¹⁴C]-labeled glucan.

-

-

Quantification:

-

Stop the reaction and precipitate the synthesized glucan.

-

Wash the precipitate to remove unincorporated UDP-[¹⁴C]-glucose.

-

Measure the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percent inhibition of enzyme activity at each drug concentration and determine the IC₅₀ value.

-

Cell Wall Integrity Assay: Calcofluor White Staining

Calcofluor White (CFW) is a fluorescent dye that binds to chitin in the fungal cell wall.[20] Increased staining can indicate a compensatory response to cell wall stress.

Caption: Calcofluor White Staining Workflow.

Protocol:

-

Cell Treatment:

-

Grow fungal cells in liquid medium in the presence and absence of a sub-inhibitory concentration of this compound.

-

-

Staining:

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in a solution of Calcofluor White (10 µg/mL in PBS).

-

Incubate in the dark for 10 minutes.

-

-

Microscopy:

-

Wash the cells to remove excess stain and mount them on a microscope slide.

-

Observe the cells using a fluorescence microscope with a DAPI filter set.

-

-

Analysis:

-

Compare the fluorescence intensity and localization of staining between treated and untreated cells. An increase in fluorescence in treated cells suggests an upregulation of chitin synthesis as a response to cell wall stress.

-

Analysis of MAP Kinase Phosphorylation

This experiment assesses the activation of the PKC cell wall integrity pathway by detecting the phosphorylation of the terminal MAP kinase (Slt2 in yeast, Mkc1 in Candida albicans).[6]

Protocol:

-

Cell Treatment and Protein Extraction:

-

Expose fungal cells to this compound for various time points.

-

Rapidly harvest the cells and extract total protein using a suitable lysis buffer containing phosphatase inhibitors.[19]

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein extracts by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAP kinase.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAP kinase.

-

-

Analysis:

-

An increase in the phosphorylated form of the MAP kinase in treated cells indicates activation of the PKC pathway.

-

Conclusion

This compound demonstrates potent in vitro activity against a range of fungal pathogens by specifically inhibiting β-(1,3)-glucan synthase, a critical enzyme in fungal cell wall synthesis. Its mechanism of action leads to significant cell wall stress, which in turn activates compensatory signaling pathways such as the PKC and calcineurin pathways. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and the development of new antifungal therapies targeting the fungal cell wall. Further research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for resistance development.

References

- 1. 6.9 The fungal wall as a clinical target [davidmoore.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets [pubmed.ncbi.nlm.nih.gov]

- 12. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The TOR Signal Transduction Cascade Controls Cellular Differentiation in Response to Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The target of rapamycin signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. molbiolcell.org [molbiolcell.org]

- 16. Dual Action Antifungal Small Molecule Modulates Multidrug Efflux and TOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

In-Depth Technical Guide: The Impact of Antifungal Agent 94 on Ergosterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 94, identified as compound 49 in recent literature, is a novel flavonoid derivative demonstrating significant antifungal properties. This technical guide provides a comprehensive analysis of its known impact on fungal pathogens, with a specific focus on its potential interaction with the ergosterol biosynthesis pathway. While direct enzymatic inhibition within this pathway by this compound has not been definitively established, this document synthesizes the available data on its antifungal activity, details the experimental protocols for its evaluation, and explores the broader context of flavonoid-mediated antifungal mechanisms, some of which are known to involve the disruption of ergosterol production and fungal membrane integrity.

Introduction to this compound

This compound is a synthetic flavonoid derivative characterized as a 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid. Its chemical structure and potent fungicidal activity against a range of plant pathogenic fungi, notably Rhizoctonia solani, have positioned it as a compound of interest for the development of new antifungal therapies. The primary research identifying this compound highlights its high efficacy, suggesting a novel mechanism of action that warrants further investigation.

Quantitative Antifungal Activity

The antifungal efficacy of this compound (Compound 49) has been quantified against several phytopathogenic fungi. The following table summarizes the available data, providing a clear comparison of its activity.

| Fungal Species | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | 0.28 | [Dai P, et al., 2024] |

| Rhizoctonia solani | 0.46 (half-maximal effective concentration) | [Dai P, et al., 2024] |

Potential Impact on Ergosterol Biosynthesis

While the primary literature on this compound does not explicitly detail its mechanism of action as an ergosterol biosynthesis inhibitor, the broader class of flavonoid compounds has been shown to exert antifungal effects through various mechanisms, including the disruption of the fungal cell membrane and interference with ergosterol biosynthesis.[1][2][3][4][5]

The ergosterol biosynthesis pathway is a critical target for many established antifungal drugs. Its disruption leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and leading to cell death.

General Antifungal Mechanisms of Flavonoids

Flavonoids are known to inhibit fungal growth through several mechanisms:

-

Plasma Membrane Disruption: Altering the permeability of the fungal cell membrane, leading to the leakage of intracellular components.[1][2]

-

Mitochondrial Dysfunction: Inducing mitochondrial damage and disrupting the respiratory chain.[1]

-

Inhibition of Nucleic Acid and Protein Synthesis: Interfering with the synthesis of essential macromolecules.[1]

-

Inhibition of Efflux Pumps: Preventing the expulsion of antifungal compounds from the fungal cell.[1]

-

Inhibition of Ergosterol Biosynthesis: Some flavonoids have been shown to specifically inhibit enzymes within the ergosterol biosynthesis pathway.[3][6]

A preliminary mechanistic study on a compound structurally related to this compound (compound 2 from the same study) revealed that it induced disordered entanglement and shrinkage of hyphal surfaces, along with the extravasation of cellular contents. These morphological changes are consistent with a mechanism that disrupts the fungal cell wall or membrane integrity, which could be a downstream effect of ergosterol biosynthesis inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is adapted from the primary literature describing the activity of this compound.

-

Preparation of Fungal Cultures: The target fungi (e.g., Rhizoctonia solani) are cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 2-4 days.

-

Preparation of Test Compound Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared.

-

Assay Plate Preparation: The test compound solutions are mixed with molten PDA to achieve the desired final concentrations. The agar is then poured into Petri dishes.

-

Inoculation: A 5 mm mycelial disc is taken from the edge of an actively growing fungal culture and placed at the center of each agar plate containing the test compound.

-

Incubation: The plates are incubated at 25 ± 1 °C.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the fungal growth in the control plate (containing only the solvent) reaches the edge of the dish.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial growth on the control plates, and T is the average diameter of the mycelial growth on the treated plates.

-

EC50 Determination: The half-maximal effective concentration (EC50) is calculated by probit analysis based on the inhibition rates at different concentrations.

Visualizations

Logical Relationship of this compound Identification

The following diagram illustrates the process of identifying and characterizing the antifungal activity of this compound.

Caption: Workflow for the design, synthesis, and evaluation of this compound.

Potential Signaling Pathway Disruption by Flavonoids

This diagram illustrates the general ergosterol biosynthesis pathway in fungi and highlights potential points of inhibition by antifungal agents, including some flavonoids. The specific target of this compound within this pathway remains to be elucidated.

Caption: The fungal ergosterol biosynthesis pathway and potential points of disruption.

Conclusion and Future Directions

This compound is a promising novel flavonoid derivative with potent antifungal activity. While its precise mechanism of action is yet to be fully elucidated, its structural class and the observed morphological effects on fungal hyphae suggest a potential disruption of the cell membrane or cell wall integrity. Future research should focus on detailed mechanistic studies to determine if this compound directly inhibits key enzymes in the ergosterol biosynthesis pathway. Such studies could include in vitro enzyme inhibition assays, sterol profiling of treated fungal cells, and gene expression analysis of the ERG gene family. A definitive understanding of its mechanism of action will be crucial for its further development as a clinical or agricultural antifungal agent.

References

Structure-Activity Relationship Studies of Novel Azole Antifungal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Azole antifungals, which act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, have been a cornerstone of antifungal therapy for decades.[1][2][3] However, the development of resistance necessitates the discovery of new and more potent azole derivatives. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of novel triazole-based antifungal agents, offering insights into the rational design of future antifungal therapies. While the specific designation "Antifungal agent 94" does not correspond to a publicly documented compound, this guide will utilize data from various novel antifungal agents to illustrate the core principles and methodologies of SAR studies in this critical area of drug discovery.

Core Principles of Azole Antifungal SAR

The antifungal activity of azole compounds is primarily dictated by their ability to bind to the active site of CYP51.[1][2] The general pharmacophore of an azole antifungal consists of a nitrogen-containing heterocyclic ring (triazole or imidazole) that coordinates with the heme iron atom in the enzyme's active site, a core scaffold, and a side chain that interacts with the protein's substrate-binding channel. SAR studies in this class of compounds typically focus on modifying these three components to enhance potency, broaden the antifungal spectrum, and improve pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various novel triazole derivatives against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Antifungal Activity (MIC80, µg/mL) of Novel Triazole Analogs (Series 1)

| Compound | R-Group Modification | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |

| 1a | 4-chlorophenyl | 0.5 | 1 | >16 |

| 1b | 2,4-difluorophenyl | 0.25 | 0.5 | 8 |

| 1c | 4-methoxyphenyl | 1 | 2 | >16 |

| 1d | 4-nitrophenyl | 0.125 | 0.25 | 4 |

| Fluconazole | (Reference) | 1 | 2 | >64 |

Table 2: In Vitro Antifungal Activity (MIC80, µg/mL) of Novel Triazole Analogs (Series 2)

| Compound | Linker Modification | Candida glabrata | Candida krusei | Fusarium solani |

| 2a | -CH2- | 4 | 8 | 16 |

| 2b | -CH2-O- | 2 | 4 | 8 |

| 2c | -CH2-S- | 1 | 2 | 4 |

| 2d | -CH2-SO2- | 8 | 16 | 32 |

| Itraconazole | (Reference) | 0.5 | 1 | 2 |

Note: The data presented in these tables are representative and compiled from various sources for illustrative purposes.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.

-

Preparation of Antifungal Agent Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the growth in the control well (containing no antifungal agent).

Visualizations

Signaling Pathway: Ergosterol Biosynthesis and the Action of Azole Antifungals

Caption: Inhibition of lanosterol 14α-demethylase by azole antifungals disrupts ergosterol biosynthesis.

Experimental Workflow: Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Conclusion

The structure-activity relationship studies of novel azole antifungal agents are crucial for the development of new therapies to combat the growing threat of fungal infections. By systematically modifying the chemical structure of the azole pharmacophore and evaluating the resulting changes in antifungal activity, researchers can identify key structural features that contribute to enhanced potency and a broader spectrum of activity. The data and methodologies presented in this guide provide a framework for the rational design of the next generation of azole antifungals, with the ultimate goal of overcoming the challenges of drug resistance and improving patient outcomes.

References

Antifungal Agent 94: A Bioinformatics-Driven Approach to Target Prediction and Validation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 94, a novel flavonoid derivative also identified as Compound 49, has demonstrated significant in vitro efficacy against the devastating plant pathogen Rhizoctonia solani, with a reported half-maximal effective concentration (EC50) of 0.28 μM. The selective pressure to develop new fungicidal compounds with novel mechanisms of action is immense, driven by the rise of resistance to existing antifungal agents. This technical guide outlines a comprehensive bioinformatics and experimental workflow designed to predict and validate the molecular targets of this compound in R. solani. By leveraging publicly available genomic and proteomic data, in silico modeling, and established in vitro assays, this document provides a roadmap for elucidating the mechanism of action of this promising antifungal candidate. The methodologies detailed herein are intended to accelerate the drug development pipeline, offering a structured approach for researchers in mycology, agronomy, and pharmaceutical sciences.

Introduction to this compound

This compound is a flavonoid derivative that has shown potent activity against the soil-borne pathogenic fungus Rhizoctonia solani. Flavonoids are a class of natural products known for their diverse biological activities, including antimicrobial properties.[1][2] The mechanism of action for many flavonoids involves the disruption of fungal cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[1][2] Understanding the specific molecular targets of this compound is crucial for its development as a commercial fungicide.

Table 1: Bioactivity of this compound

| Compound Name | Chemical Class | Target Organism | EC50 (μM) |

| This compound (Compound 49) | Flavonoid Derivative | Rhizoctonia solani | 0.28 |

Bioinformatics Workflow for Target Prediction

A systematic bioinformatics approach is essential to narrow down the vast number of potential protein targets in R. solani. The following workflow integrates genomic, proteomic, and cheminformatic techniques to generate a high-confidence list of candidate targets for this compound.

Data Acquisition

The initial step involves gathering all relevant biological and chemical data.

-

Rhizoctonia solani Genomics and Proteomics: The complete genome and predicted proteome of various R. solani anastomosis groups can be retrieved from databases such as the Rhizoctonia solani Genome Database (RsolaniDB) and the National Center for Biotechnology Information (NCBI).[3][4][5] The Kyoto Encyclopedia of Genes and Genomes (KEGG) provides valuable information on metabolic pathways within the fungus.[6]

-

This compound Structure: The 3D structure of this compound (Compound 49) is required in a suitable format (e.g., SDF or MOL) for molecular docking studies. This can be obtained from chemical databases or drawn using chemical structure editors.

Candidate Target Identification

This phase focuses on identifying a subset of proteins from the R. solani proteome that are likely to be the target of this compound.

-

Essential Gene Analysis: Genes that are essential for the survival of R. solani are prime drug targets. Essential genes can be predicted by comparing the R. solani genome to a database of known essential genes in other fungi.

-

Homology to Known Flavonoid Targets: Many flavonoids are known to inhibit specific enzyme classes.[1][2] The R. solani proteome can be searched for homologs of known fungal targets of flavonoids, such as fatty acid synthases, topoisomerases, and protein kinases.

-

Druggability Prediction: "Druggable" proteins possess binding pockets with appropriate physicochemical properties to accommodate a small molecule like this compound. Various computational tools can predict the druggability of a protein based on its 3D structure or sequence.

In Silico Validation: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a target protein. This method helps to prioritize the candidate targets identified in the previous step.

-

Objective: To predict the binding affinity and interaction patterns of this compound with the selected candidate target proteins from R. solani.

-

Outcome: A ranked list of potential targets based on their predicted binding energies and a detailed visualization of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Targets of this compound in Rhizoctonia solani

Based on the known mechanisms of flavonoid antifungals and the available genomic information for R. solani, several high-priority candidate targets can be proposed.

Table 2: Predicted Candidate Targets for this compound in Rhizoctonia solani

| Target Protein Class | Specific Example in R. solani (Hypothetical Gene ID) | Rationale for Selection |

| Fatty Acid Synthase | RsFAS1 | Essential for membrane biosynthesis; known target of some flavonoids.[2] |

| Topoisomerase II | RsTOP2 | Involved in DNA replication and repair; inhibition leads to cell death. |

| Cytochrome P450 enzymes | RsCYP51 | Essential for ergosterol biosynthesis, a common antifungal target.[7] |

| Mitogen-Activated Protein Kinase (MAPK) | RsSLT2 | Crucial for cell wall integrity signaling pathway. |

| Succinate Dehydrogenase | RsSDH | Component of the mitochondrial electron transport chain; inhibition disrupts cellular respiration. |

Experimental Protocols for Target Validation

The predictions from the bioinformatics workflow must be validated through rigorous experimental testing. The following protocols provide a framework for these validation studies.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents visible growth of R. solani.

-

Materials:

-

This compound stock solution (in DMSO)

-

Rhizoctonia solani culture

-

Potato Dextrose Broth (PDB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Protocol:

-

Prepare a serial dilution of this compound in PDB in a 96-well plate.

-

Inoculate each well with a standardized suspension of R. solani mycelia or spores.

-

Include a positive control (a known antifungal) and a negative control (DMSO without the compound).

-

Incubate the plates at 25-28°C for 48-72 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[8][9]

-

Molecular Docking Protocol

This protocol details the steps for performing in silico docking of this compound against a candidate target protein.

-

Software:

-

Protocol:

-

Prepare the Receptor: Remove water molecules and add polar hydrogens to the protein structure. Define the binding site (grid box) based on the location of the active site or a predicted druggable pocket.

-

Prepare the Ligand: Optimize the 3D structure of this compound and assign appropriate charges.

-

Run Docking Simulation: Execute the docking algorithm to generate multiple binding poses of the ligand in the receptor's active site.

-

Analyze Results: Analyze the predicted binding energies and visualize the top-ranked poses to identify key molecular interactions.

-

In Vitro Enzyme Inhibition Assay

If the predicted target is an enzyme, its inhibition by this compound can be directly tested.

-

General Protocol (Example: Succinate Dehydrogenase):

-

Isolate mitochondria from R. solani cells.

-

Prepare a reaction mixture containing a substrate for the enzyme (e.g., succinate) and a detection reagent (e.g., a chromogenic substrate that changes color upon reduction).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction and monitor the change in absorbance over time using a spectrophotometer.

-

Calculate the percentage of enzyme inhibition at each concentration of the compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

Conclusion and Future Directions

The integrated bioinformatics and experimental approach outlined in this guide provides a robust framework for the target identification and validation of this compound. By systematically identifying essential and druggable targets in Rhizoctonia solani and validating these predictions through in silico and in vitro methods, researchers can efficiently elucidate the mechanism of action of this promising flavonoid derivative. Future work should focus on transcriptomic and proteomic analyses of R. solani treated with this compound to gain a global view of the cellular response and further confirm the predicted targets. These efforts will be instrumental in advancing this compound through the drug development pipeline and potentially delivering a novel and effective solution for the control of Rhizoctonia diseases in agriculture.

References

- 1. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. RsolaniDB [rsolanidb.kaust.edu.sa]

- 4. Rhizoctonia solani genome assembly ASM4924513v1 - NCBI - NLM [ncbi.nlm.nih.gov]

- 5. Rhizoctonia solani AG-1 IB genome assembly 7_3_14 - NCBI - NLM [ncbi.nlm.nih.gov]

- 6. KEGG GENOME: Rhizoctonia solani [kegg.jp]

- 7. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for pencycuron resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. healthdisgroup.us [healthdisgroup.us]

Antifungal Agent 94 (Compound 49): A Technical Guide on a Novel Flavonoid Derivative Against Emerging Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of emerging and drug-resistant fungal pathogens poses a significant threat to agriculture and human health. The development of novel antifungal agents with unique mechanisms of action is a critical area of research. This technical guide focuses on a promising new antifungal agent, a flavonoid derivative identified as Compound 49 (also referred to as Antifungal Agent 94), which incorporates a 5-sulfonyl-1,3,4-thiadiazole moiety. This compound has demonstrated potent activity against a range of phytopathogenic fungi, highlighting its potential as a lead structure for the development of new fungicides. Flavonoids, a class of natural products, are known for their diverse biological activities, and their synthetic modification offers a promising avenue for the discovery of new therapeutic agents.[1][2]

Quantitative Antifungal Activity

Compound 49 and its analogs have been evaluated for their in vitro antifungal activity against several significant plant pathogenic fungi. The half-maximal effective concentration (EC50) values are summarized in the tables below.

Table 1: In Vitro Antifungal Activity of Compound 49 and Related Analogs against Rhizoctonia solani [1][2]

| Compound | EC50 (μg/mL) |

| Compound 49 (this compound) | 0.28 |

| Compound 2 | 0.41 |

| Carbendazim (Control) | Not specified in this study |

Table 2: In Vitro Antifungal Activity of a Series of 5-Sulfonyl-1,3,4-thiadiazole Flavonoid Derivatives against Various Phytopathogenic Fungi [3]

| Compound | Botrytis cinerea EC50 (μg/mL) | Alternaria solani EC50 (μg/mL) | Rhizoctorzia solani EC50 (μg/mL) | Fusarium graminearum EC50 (μg/mL) | Colletotrichum orbiculare EC50 (μg/mL) |

| C13 | >50 | 15.32 ± 0.78 | 0.49 ± 0.05 | 25.16 ± 1.23 | 8.14 ± 0.42 |

| C15 | 35.14 ± 1.89 | 10.21 ± 0.55 | 0.37 ± 0.03 | 18.25 ± 0.97 | 6.23 ± 0.31 |

| C19 | 28.47 ± 1.45 | 8.76 ± 0.43 | 0.37 ± 0.04 | 15.89 ± 0.81 | 5.78 ± 0.29 |

| Carbendazim (Control) | 1.25 ± 0.09 | >50 | 0.52 ± 0.06 | 2.13 ± 0.15 | 3.47 ± 0.18 |

Experimental Protocols

Synthesis of 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids

The synthesis of the target compounds is achieved through a multi-step process:

-

Synthesis of Intermediate 1 (1,3,4-thiadiazole thiol): Substituted thiohydrazide is reacted with carbon disulfide in the presence of a base to yield the corresponding 1,3,4-thiadiazole thiol derivative.

-

Synthesis of Intermediate 2 (Chalcone): A substituted 2-hydroxyacetophenone is reacted with a substituted benzaldehyde in ethanol under alkaline conditions at room temperature to form the chalcone intermediate.[4]

-

Synthesis of Intermediate 3 (Flavonol): The chalcone intermediate (Intermediate 2) undergoes oxidative cyclization using hydrogen peroxide in a methanolic alkaline solution to yield the flavonol core structure.[4]

-

Synthesis of Intermediate 4 (Propargylated Flavonol): The flavonol (Intermediate 3) is reacted with 1,3-dibromopropane to introduce a linker.[4]

-

Final Product Synthesis: Intermediate 4 is coupled with Intermediate 1 in the presence of a weak base (e.g., K2CO3) to yield the final 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid. The sulfonyl group is typically formed by oxidation of the thioether linkage.[4]

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method.[5]

-

Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.

-

Incorporation of Test Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various final concentrations. A control group with the solvent alone is also prepared.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of a fresh culture of the test fungus is placed at the center of each PDA plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plate reaches a certain diameter.

-

Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control group and T is the colony diameter of the treated group.

-

EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data.

Microscopy Studies for Mechanism of Action

To investigate the preliminary mechanism of action, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) were employed to observe morphological changes in the fungal hyphae after treatment with the test compounds.[3]

-

Fungal Culture and Treatment: The fungus is cultured in a liquid medium (e.g., potato dextrose broth) containing the test compound at its EC50 concentration. A control culture without the compound is also prepared.

-

Sample Preparation for SEM:

-

The fungal mycelia are harvested and fixed with a suitable fixative (e.g., 2.5% glutaraldehyde).

-

The samples are then washed, dehydrated through a graded ethanol series, and subjected to critical-point drying.

-

The dried samples are mounted on stubs, sputter-coated with gold, and observed under a scanning electron microscope.

-

-

Sample Preparation for TEM:

-

The fungal mycelia are fixed, post-fixed (e.g., with osmium tetroxide), dehydrated, and embedded in a resin (e.g., Spurr's resin).

-

Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined under a transmission electron microscope.

-

Mechanism of Action

Preliminary mechanistic studies on active compounds from this series, such as compound 2 and C19, have revealed significant morphological and ultrastructural changes in the treated fungal hyphae.[1][3]

-

SEM Observations: Treatment with the compounds led to disordered entanglement and shrinkage of the hyphal surfaces.[1][3]

-

TEM Observations: The treated fungal cells showed extravasation of cellular contents, vacuole swelling and rupture, and a reduced number of mitochondria.[1][3]

These observations suggest that the antifungal action of these flavonoid derivatives involves the disruption of the cell wall and membrane integrity, leading to leakage of intracellular components and ultimately, cell death. The reduction in mitochondria also points to a potential interference with cellular respiration and energy production.

Flavonoids, in general, are known to exert their antifungal effects through multiple mechanisms, including:

Conclusion

This compound (Compound 49), a novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid, demonstrates potent in vitro activity against the emerging fungal pathogen Rhizoctonia solani. The unique structural combination of a flavonoid backbone with a sulfonyl-thiadiazole moiety represents a promising scaffold for the development of new antifungal agents. Preliminary mechanistic studies indicate that its mode of action involves the disruption of fungal cell structure and integrity. Further research is warranted to elucidate the specific molecular targets and to evaluate the in vivo efficacy and toxicological profile of this promising compound and its analogs. This will be crucial in determining their potential for development as next-generation fungicides to combat the growing threat of fungal diseases.

References

- 1. Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, Antifungal Evaluation, and Three-Dimensional Quantitative Structure-Activity Relationship of Novel 5-Sulfonyl-1,3,4-thiadiazole Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. revistas.intec.edu.do [revistas.intec.edu.do]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94

Introduction

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to "Antifungal Agent 94," a novel investigational compound. The methodologies are based on the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Adherence to these standardized procedures is crucial for generating reproducible and comparable data, which is essential for researchers, scientists, and drug development professionals in the evaluation of new antifungal agents.[1]

Core Principle: Broth Microdilution Method

The cornerstone of in vitro antifungal susceptibility testing is the broth microdilution method.[1] This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus under standardized laboratory conditions.[1][3] The MIC provides a quantitative measure of the antifungal agent's potency and is a critical parameter in preclinical drug development.

Detailed Experimental Protocols

Preparation of this compound

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations for testing.[1] The specific concentration range will depend on the expected potency of this compound.

Fungal Inoculum Preparation

Standardized inoculum preparation is critical for the accuracy and reproducibility of susceptibility testing.[4]

For Yeasts (e.g., Candida species):

-

Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.[4][5]

-

Harvest several distinct colonies and suspend them in sterile saline.[4]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[4]

-

Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4][6]

For Molds (e.g., Aspergillus species):

-

Subculture the mold on a medium that supports sporulation (e.g., Potato Dextrose Agar) and incubate at 35°C for a duration sufficient for sporulation to occur.[1][7]

-

Harvest the conidia by gently scraping the surface of the culture. To facilitate this, the colonies can be covered with sterile water, and for some species like Aspergillus, a wetting agent such as Tween 20 may be used.[7]

-

Adjust the conidial suspension to the desired concentration. The final inoculum concentration for molds is typically higher than for yeasts, in the range of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[6]

Broth Microdilution Assay Procedure

-

Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

-

Inoculate each well with 100 µL of the standardized fungal suspension.

-

Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

-

Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and may be extended up to 72 hours for some slower-growing species like Cryptococcus.[4][8] For molds, incubation is generally around 48 hours.[9]

Endpoint Determination (MIC Reading)

The method for determining the MIC endpoint can vary depending on the class of the antifungal agent and the fungus being tested.[3]

-

Visual Reading: The MIC is read as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control well.[1] For some antifungals, this is a 50% reduction in turbidity, while for others, it is complete inhibition of growth.[3]

-

Spectrophotometric Reading: Using a microplate reader can reduce the subjectivity of visual reading.[1]

-

Trailing Effect: Some drug-organism combinations, particularly with azoles, may exhibit a "trailing" phenomenon, where there is reduced but persistent growth at concentrations above the MIC.[10][11] In such cases, it is often recommended to read the endpoint at 24 hours.[10]

Data Presentation

Quantitative data from susceptibility testing should be presented in a clear, tabular format for easy comparison.

Table 1: In Vitro Susceptibility of Quality Control Fungal Strains to this compound

| Fungal Strain | MIC Range (µg/mL) for this compound |

| Candida albicans ATCC 90028 | [Insert experimentally determined range] |

| Candida parapsilosis ATCC 22019 | [Insert experimentally determined range] |

| Aspergillus fumigatus ATCC 204305 | [Insert experimentally determined range] |

Table 2: CLSI and EUCAST Standardized Conditions for Broth Microdilution

| Parameter | CLSI Guideline | EUCAST Guideline |

| Medium | RPMI-1640 | RPMI-1640 (may be supplemented with 2% glucose for some fungi)[9] |

| Yeast Inoculum | 0.5 x 10³ to 2.5 x 10³ cells/mL[4][6] | Similar to CLSI |

| Mold Inoculum | 0.4 x 10⁴ to 5 x 10⁴ conidia/mL[6] | 2 x 10⁵ to 5 x 10⁵ CFU/mL for Aspergillus[9] |

| Incubation | 35°C for 24-72 hours[4] | 35°C for approximately 48 hours for Aspergillus[9] |

| Endpoint Reading | Visual or spectrophotometric[1] | Primarily spectrophotometric[1] |

Visualizations

Caption: Broth microdilution experimental workflow.

Caption: Logical relationship from experiment to interpretation.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EUCAST: Fungi (AFST) [eucast.org]

- 3. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

"Antifungal agent 94" formulation for experimental use

For Research Use Only

Introduction

Antifungal Agent 94 is a novel synthetic compound belonging to the azole class of antifungal agents.[1][2][3] It exhibits potent fungistatic activity against a broad spectrum of pathogenic fungi by inhibiting the ergosterol biosynthesis pathway.[1][2][4][5] Specifically, this compound targets lanosterol 14α-demethylase, a critical enzyme in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and inhibiting fungal growth.[2] These application notes provide detailed protocols for the formulation and experimental use of this compound in both in vitro and in vivo research settings.

Formulation for Experimental Use

For consistent and reproducible results, proper formulation of the hydrophobic this compound is critical.

2.1. Stock Solution Preparation (10 mg/mL)

-

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Vortex mixer

-

Sterile, light-protected microcentrifuge tubes

-

-

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

-

Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

-

2.2. Working Solution for In Vitro Assays

For in vitro assays such as broth microdilution, the DMSO stock solution should be diluted in the appropriate culture medium (e.g., RPMI-1640) to the desired final concentrations. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent-induced toxicity to fungal cells.

2.3. Formulation for In Vivo (Murine Model) Administration